1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol

Catalog No.
S13819647
CAS No.
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-o...

Product Name

1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol

IUPAC Name

1-(1-methoxypropan-2-ylamino)-2-methylpropan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-7(5-11-4)9-6-8(2,3)10/h7,9-10H,5-6H2,1-4H3

InChI Key

OOSFEJCLPPOBDB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC(C)(C)O

1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol is a highly specialized, bifunctional secondary amine characterized by a sterically hindered tertiary carbinol and a terminal methoxy ether group. In industrial and pharmaceutical procurement, it is primarily sourced as an advanced building block for small-molecule therapeutics and as a tunable component in specialty surfactant or gas-treating formulations [1]. Unlike standard amino alcohols, the integration of the methoxy group enhances organic solubility and lipophilicity, while the bulky 2-methylpropan-2-ol moiety provides high metabolic stability and steric shielding around the amine [2]. This specific structural profile makes it a critical raw material for workflows requiring precise control over hydrogen bonding, chemoselectivity, and physicochemical properties.

Replacing 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol with simpler, more common analogs like diisopropanolamine (DIPA) or 1-amino-2-methylpropan-2-ol compromises both synthetic processability and end-product performance [1]. Unhindered primary amines or those lacking the tertiary alcohol moiety readily undergo competitive O-alkylation and polyalkylation during complex coupling steps, requiring costly protection-deprotection sequences that reduce overall yield. Furthermore, substituting the methoxy ether with a standard hydroxyl group drastically increases intermolecular hydrogen bonding, leading to high-viscosity formulations that are difficult to pump in continuous flow systems, and significantly lowers the membrane permeability (LogP) of downstream pharmaceutical derivatives [2]. Procurement of this exact bifunctional scaffold is necessary when both high steric shielding and tuned lipophilicity are required for the target application.

Chemoselective N-Functionalization Without Protection

During API scale-up, minimizing step count is critical for cost efficiency. The tertiary alcohol in 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol creates extreme steric hindrance, preventing O-acylation and allowing for direct, chemoselective N-functionalization. Studies demonstrate >94% selective N-acylation without the need for protecting groups. In contrast, using a secondary alkanolamine like 1-(propylamino)propan-2-ol results in competitive O-acylation, requiring a 3-step protection/deprotection sequence that drops the overall yield to <68% [1].

Evidence DimensionChemoselective N-acylation yield (1-step)
Target Compound Data>94% yield (no O-protection required)
Comparator Or Baseline1-(propylamino)propan-2-ol (<68% yield over 3 steps due to required O-protection)
Quantified Difference26% absolute yield improvement and elimination of 2 synthetic steps
ConditionsStandard N-acylation with acyl chlorides at 0-25 °C in dichloromethane

Eliminating protection-deprotection steps directly reduces solvent waste, reagent costs, and cycle times in industrial pharmaceutical manufacturing.

Optimized Lipophilicity for Membrane Permeability

For drug discovery procurement, the choice of amine side-chain dictates the pharmacokinetic profile of the final molecule. The methoxy capping in 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol reduces the Polar Surface Area (PSA) and increases lipophilicity compared to symmetric diols. Analytical profiling shows this compound has a cLogP of ~0.8 and a PSA of 41 Ų, whereas the common substitute diisopropanolamine (DIPA) has a cLogP of -0.8 and a PSA of 52 Ų [1]. This shift is critical for achieving CNS penetration and oral bioavailability.

Evidence DimensionCalculated Partition Coefficient (cLogP) and Polar Surface Area (PSA)
Target Compound DatacLogP ~0.8, PSA 41 Ų
Comparator Or BaselineDiisopropanolamine (DIPA) (cLogP -0.8, PSA 52 Ų)
Quantified Difference1.6 log unit increase in lipophilicity and 21% reduction in PSA
ConditionsIn silico profiling and standard octanol-water partition assays

Procuring this specific ether-capped amine prevents the excessive hydrophilicity that often causes late-stage pharmacokinetic failures in drug development.

Reduced Viscosity for Flow Chemistry and Formulation

Handling highly viscous or solid intermediates complicates continuous manufacturing. By replacing one hydroxyl group with a methoxy ether, 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol disrupts the extensive intermolecular hydrogen bonding network typical of amino diols. Rheological data indicates that this compound remains a low-viscosity liquid at room temperature, whereas the baseline comparator DIPA is a solid (melting point 42 °C) that requires heated lines or high solvent volumes to process [1].

Evidence DimensionPhysical state and processability at 25 °C
Target Compound DataLow-viscosity liquid (pumpable without heating)
Comparator Or BaselineDiisopropanolamine (Solid, MP 42 °C)
Quantified DifferenceElimination of heating requirements for line transfer
ConditionsStandard ambient handling in continuous flow reactors

Liquid-state processability at room temperature minimizes energy costs and prevents line-clogging in automated or continuous flow synthesis.

Advanced API Side-Chain Synthesis

Directly leveraging its chemoselective N-functionalization and optimized lipophilicity, this compound is highly suitable for synthesizing bulky, metabolically stable side-chains in kinase inhibitors and GPCR ligands. The tertiary alcohol resists phase I oxidative metabolism, while the methoxy group ensures the final API maintains sufficient membrane permeability [1].

Continuous Flow Manufacturing

Because it remains a low-viscosity liquid at room temperature—unlike solid diol comparators—this compound is highly effective for continuous flow chemistry. It can be pumped neat or in highly concentrated solutions without the risk of line clogging or the need for heated transfer lines, maximizing throughput [2].

Specialty Polyurethane Catalysis

In polymer formulations, this compound serves as a reactive, low-emission amine catalyst. The secondary amine incorporates directly into the polyurethane matrix, preventing volatile organic compound (VOC) emissions, while its severe steric hindrance delays reaction onset, providing a longer pot life for complex molding applications [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.141578849 g/mol

Monoisotopic Mass

161.141578849 g/mol

Heavy Atom Count

11

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